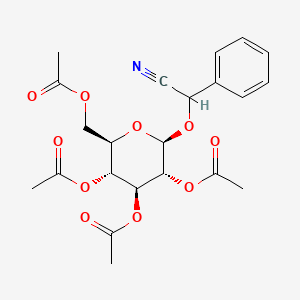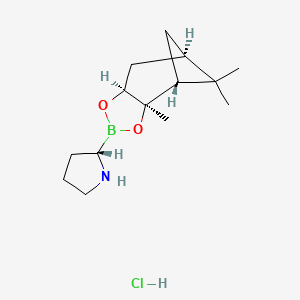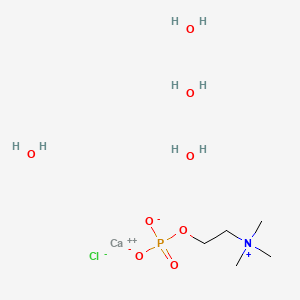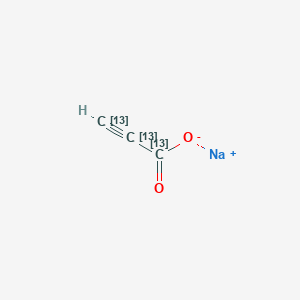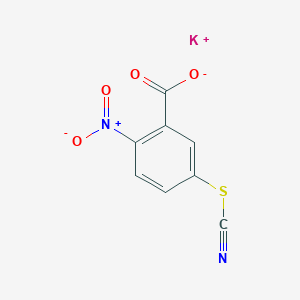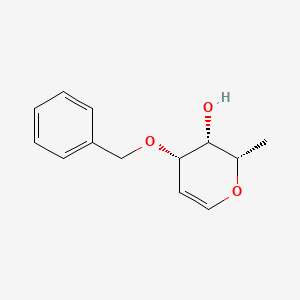
Tri(propylene glycol) glycerolate diacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(propylene glycol) glycerolate diacrylate is a chemical compound with the molecular formula C21H36O10 . It is a reactive monomer that is used to make polymers . It can be used in various applications such as UV-curable flexographic and silk-screen inks, wood-finish varnishes, and coatings on plastics .
Synthesis Analysis
The synthesis of tri(propylene glycol) glycerolate diacrylate involves the preparation of a cross-linked polystyrene resin in polypeptide synthesis through aqueous radical suspension polymerization . The peptides are grown from the hydroxy functionality of the cross-linker in the polymer .Molecular Structure Analysis
The molecular structure of tri(propylene glycol) glycerolate diacrylate contains a total of 66 bonds. There are 30 non-H bonds, 4 multiple bonds, 24 rotatable bonds, 4 double bonds, 2 esters (aliphatic), 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tri(propylene glycol) glycerolate diacrylate include C-terminal amino acid incorporation, Nα-Fmoc and Boc-deprotection, acylation reactions, and the removal of the target peptide from the support .Physical And Chemical Properties Analysis
Tri(propylene glycol) glycerolate diacrylate has a molecular weight of 448.5 and a density of 1.136 g/mL at 25 °C . It is soluble in organic solvents such as low-carbon alcohol and aromatic hydrocarbon, but insoluble in water .科学的研究の応用
Nanoparticle Stabilization and Dispersion : TPGDA is an excellent monomer for stabilizing and dispersing inorganic nanoparticles, as demonstrated in the synthesis of nano-Au/poly(TPGDA) and nano-ZnO/poly(TPGDA) composite microbeads. These composites were created using a microfluidic device without additional surfactants or coupling agents, indicating TPGDA's effectiveness in forming homogeneous nano-inorganic/polymer composites with a high content of nanoparticles (Chang et al., 2010).
Solid Phase Peptide Synthesis : TPGDA cross-linked polystyrene has been used as a support for solid-phase peptide synthesis. The polymer support facilitates peptide growth from the hydroxy functionality of the cross-linker, making it a unique choice for synthesizing peptides like NR 2B and β-amyloid fragments with enhanced efficiency and purity (Sasikumar et al., 2002).
Polymerization and Crosslinking Studies : Studies on the radiation-induced polymerization of TPGDA have shown its efficiency as a crosslinker in poly(vinyl alcohol) matrix, significantly reducing the dose required for crosslinking. This highlights TPGDA's potential in polymer science and materials engineering (Dubey et al., 2007).
Fuel Additives : TPGDA derivatives, such as propyl glycerol ethers, have been studied for their potential as fuel additives. These ethers can improve the cold flow properties of biodiesel and enhance the octane number of gasoline, indicating a role for TPGDA derivatives in fuel technology (Saengarun et al., 2017).
Microbattery Electrolytes : TPGDA-based electrolytes have been developed for 3D microbatteries. The cross-linking of poly(propylene glycol) diacrylate with polyetheramine and LiTFSI resulted in novel thin-film electrolytes, showcasing TPGDA's utility in advanced energy storage applications (Tan et al., 2010).
Polymer Core-Shell Particles : TPGDA has been used in the synthesis of uniform polymer core-polymer shell particles. By adjusting the operating parameters, controlled core diameter and shell thickness were achieved, demonstrating TPGDA's versatility in creating structured polymer materials (Chang et al., 2009).
作用機序
Safety and Hazards
Tri(propylene glycol) glycerolate diacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .
将来の方向性
The future directions for tri(propylene glycol) glycerolate diacrylate could involve further optimization of the synthetic steps involved in solid phase synthesis . The synthetic utility of the support was established by synthesizing a 23-residue NR 2B peptide substrate of Ca2+/calmodulin binding peptide in high yield and purity .
特性
IUPAC Name |
[2-hydroxy-3-[3-[3-[3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propoxy]propoxy]propyl] prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O10/c1-3-20(24)30-16-18(22)14-28-12-6-10-26-8-5-9-27-11-7-13-29-15-19(23)17-31-21(25)4-2/h3-4,18-19,22-23H,1-2,5-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXPADSJLRJXBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COCCCOCCCOCCCOCC(COC(=O)C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(propylene glycol) glycerolate diacrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

